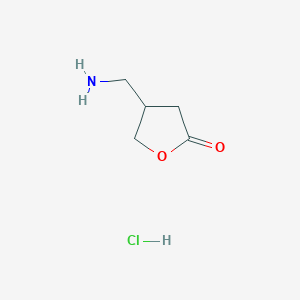

4-(Aminomethyl)oxolan-2-onehydrochloride

Description

Significance of γ-Butyrolactone Derivatives in Chemical and Biological Sciences

The γ-butyrolactone (GBL) moiety, a five-membered lactone, is a prevalent scaffold in a vast number of natural products and synthetic molecules of significant biological importance. This structural motif is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

Derivatives of γ-butyrolactone exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antifungal, and anticancer properties. Their utility is further underscored by their presence in several FDA-approved drugs. For instance, spironolactone, a potassium-sparing diuretic, and etoposide, an anticancer agent, both feature the γ-butyrolactone ring system. The diverse biological activities of these derivatives have spurred continuous interest in the synthesis and evaluation of novel GBL-containing compounds.

Table 1: Examples of Biologically Active γ-Butyrolactone Derivatives

| Compound Class | Example | Biological Activity |

|---|---|---|

| Natural Products | Parthenolide | Anti-inflammatory, Anti-cancer |

| Synthetic Drugs | Etoposide | Anti-cancer |

Overview of Aminomethyl-Substituted Heterocycles in Synthetic Strategies

The introduction of an aminomethyl group (-CH₂NH₂) to a heterocyclic core is a common and effective strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule. This substituent can influence a compound's solubility, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.

Aminomethyl-substituted heterocycles are integral to the design of a wide array of therapeutic agents. The primary amine can act as a key pharmacophoric feature or serve as a synthetic handle for further molecular elaboration. The development of novel synthetic methodologies for the efficient introduction of the aminomethyl group onto diverse heterocyclic frameworks remains an active area of chemical research. For example, synthetic α-(aminomethyl)-γ-butyrolactones have been investigated for their anti-pancreatic cancer activities. nih.gov

Research Trajectories for 4-(Aminomethyl)oxolan-2-one Hydrochloride

Given the established significance of both the γ-butyrolactone scaffold and the aminomethyl substituent, several research trajectories can be postulated for 4-(Aminomethyl)oxolan-2-one hydrochloride.

Synthetic Methodology: Research could be directed towards the development of efficient and stereoselective synthetic routes to this compound. Potential strategies could involve the modification of commercially available starting materials, such as γ-butyrolactone or related amino acids. researchgate.net

Medicinal Chemistry: The compound could be a valuable building block for the synthesis of more complex molecules. The primary amine offers a reactive site for the attachment of various functional groups, enabling the creation of a library of derivatives for biological screening.

Biological Evaluation: Based on the activities of related compounds, 4-(Aminomethyl)oxolan-2-one hydrochloride and its derivatives could be investigated for a range of biological activities. Areas of interest could include its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The investigation of its neurological effects would also be a plausible avenue, given that γ-butyrolactone is a precursor to the neurotransmitter γ-hydroxybutyric acid (GHB).

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H10ClNO2 |

|---|---|

Molecular Weight |

151.59 g/mol |

IUPAC Name |

4-(aminomethyl)oxolan-2-one;hydrochloride |

InChI |

InChI=1S/C5H9NO2.ClH/c6-2-4-1-5(7)8-3-4;/h4H,1-3,6H2;1H |

InChI Key |

UPVUTEJYSADAJR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC1=O)CN.Cl |

Origin of Product |

United States |

Synthetic Pathways and Advanced Derivatization Strategies for 4 Aminomethyl Oxolan 2 One Hydrochloride

Established Synthetic Routes to the 4-(Aminomethyl)oxolan-2-one Core Structure

The synthesis of the 4-(aminomethyl)oxolan-2-one core relies on strategic bond formations that construct the five-membered lactone ring with the desired aminomethyl substituent at the alpha position.

Stereoselective and Chiral Synthesis Methodologies

Achieving stereocontrol in the synthesis of substituted γ-butyrolactones is a significant objective due to the prevalence of these motifs in biologically active molecules. nih.gov

A highly effective method for producing α-(aminomethyl)-γ-butyrolactones is through a catalyst-free, auto-catalytic domino reaction. rsc.orgresearchgate.net This process involves an aza-Michael reaction, followed by proton transfer and lactonization, which proceeds with excellent diastereoselectivity and in near-quantitative yields. rsc.org The reaction of various amines with α,β-unsaturated-γ-butyrolactones under neat conditions at room temperature typically yields the corresponding anti-diastereomer as the major product. The diastereoselectivity is influenced by the steric hindrance of the amine and the substituents on the lactone precursor.

For the asymmetric synthesis of related chiral γ-butyrolactone structures, several strategies have been developed. Although not applied directly to the parent 4-(aminomethyl)oxolan-2-one, these methodologies provide a framework for obtaining enantiopure products. One such approach involves the enantioselective reduction of a precursor using a biocatalyst to establish a key chiral center. nih.gov Other methods utilize chiral auxiliaries or organocatalysts to direct the stereochemical outcome of the cyclization or substitution reactions that form the lactone ring. nih.gov Copper-catalyzed enantioselective radical oxyfunctionalization of alkenes has also emerged as a versatile method for accessing a wide range of chiral lactone building blocks. acs.org

Optimization of Reaction Conditions for Yield and Purity

The efficiency of domino reactions, such as the aminolactonization used to form the 4-(aminomethyl)oxolan-2-one core, is highly dependent on reaction conditions. rsc.orgnih.gov Key parameters that are typically optimized include temperature, solvent, and reaction time to maximize product yield and stereoselectivity while minimizing side reactions.

For the catalyst-free aminolactonization, the reaction often proceeds efficiently without a solvent (neat conditions). However, in cases where a solvent is necessary, the choice can influence reaction rates and selectivity. Temperature is another critical factor; while many of these domino reactions proceed at room temperature, adjustments may be necessary to control the reaction rate or improve the diastereomeric ratio. nih.gov High-throughput screening and systematic analysis of these variables are common strategies to identify the ideal conditions for a specific substrate combination.

Table 1: Illustrative Optimization of Aminolactonization Reaction This table presents hypothetical data to illustrate a typical optimization process for the synthesis of an α-(aminomethyl)-γ-butyrolactone derivative.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|---|---|

| 1 | Neat | 25 | 12 | 95 | 90:10 |

| 2 | Toluene | 25 | 24 | 85 | 88:12 |

| 3 | Acetonitrile | 25 | 24 | 88 | 85:15 |

| 4 | Neat | 0 | 48 | 92 | 95:5 |

| 5 | Neat | 50 | 6 | 96 | 85:15 |

Functionalization and Derivatization of the Aminomethyl Group

The primary amine of the aminomethyl group is a versatile functional handle that allows for a multitude of derivatization reactions, enabling the synthesis of a diverse library of compounds.

Amidation and Alkylation Reactions

Amidation: The primary amine readily undergoes N-acylation with various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents, to form stable amide bonds. orientjchem.orgresearchgate.net This reaction is fundamental for introducing a wide array of functional groups and building more complex molecular architectures. researchgate.net The reaction conditions are typically mild, and selective N-acylation can be achieved even in the presence of other functional groups, like the lactone ester, which is generally less reactive towards nucleophilic attack under these conditions. nih.govgoogle.com

Alkylation: The nitrogen atom can also be functionalized through N-alkylation reactions using alkyl halides or via reductive amination with aldehydes or ketones. rsc.org Selective mono-alkylation of primary amines can be challenging due to the potential for overalkylation, but this can often be controlled by careful selection of reagents, stoichiometry, and reaction conditions. acs.orgresearchgate.net Strategies such as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, often catalyzed by ruthenium or iridium complexes, allow for the N-alkylation of amines with alcohols, offering a more atom-economical and environmentally benign approach where water is the only byproduct. nih.govrsc.org

Table 2: Potential Derivatization Reactions of the Aminomethyl Group

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Amidation | Acyl Chloride | Acetyl Chloride | N-acetamide |

| Amidation | Carboxylic Acid + Coupling Agent | Benzoic Acid + EDC | N-benzamide |

| Sulfonylation | Sulfonyl Chloride | Dansyl Chloride | N-sulfonamide |

| Alkylation | Alkyl Halide | Benzyl Bromide | N-benzylamine (secondary amine) |

| Reductive Amination | Aldehyde + Reducing Agent | Formaldehyde + NaBH3CN | N,N-dimethylamine (tertiary amine) |

Synthesis of Conjugates and Probes

The bifunctional nature of 4-(aminomethyl)oxolan-2-one makes it an excellent scaffold for the synthesis of chemical probes and bioconjugates. The aminomethyl group provides a convenient point of attachment for reporter molecules, affinity tags, or other biomolecules.

Amine-reactive fluorescent dyes, such as those containing isothiocyanate or succinimidyl ester functional groups, can be covalently linked to the primary amine of the molecule. nih.govacs.org This conjugation yields fluorescent probes that can be used in various biological assays and imaging applications. researchgate.net The choice of fluorophore can be tailored to the specific application, with a wide range of dyes available that span the visible spectrum. researchgate.net Similarly, affinity tags like biotin (B1667282) can be attached to the amine group, enabling the resulting conjugate to be used in purification or detection protocols based on the high-affinity interaction between biotin and streptavidin. The reliable chemical labeling of primary amines is a cornerstone of preparing sensitive probes for biological and analytical applications. nih.gov

Modifications of the Oxolan-2-one Ring System

The oxolan-2-one (γ-butyrolactone) ring is a stable five-membered lactone. drugbank.com While modifications targeting the aminomethyl substituent are common, direct chemical alteration of the ring itself is less frequently explored but represents an important avenue for structural diversification.

The most significant reaction involving the lactone moiety is ring-opening. Due to thermodynamic constraints, the unsubstituted γ-butyrolactone ring is generally considered difficult to polymerize under standard conditions. icm.edu.plresearchgate.net However, the presence of substituents can alter the ring strain and reactivity. Functionalized γ-butyrolactones can undergo ring-opening polymerization (ROP), often with the use of specific organocatalysts or metal complexes, to produce functional polyesters. acs.orgmdpi.com This process converts the cyclic monomer into a linear polymer, poly(γ-butyrolactone), which can have tunable properties based on the functional groups incorporated. researchgate.net

Alternatively, the lactone can be hydrolyzed under acidic or basic conditions to yield the corresponding open-chain hydroxy acid, in this case, a 4-amino-3-(carboxy)butan-1-ol derivative. chegg.com While this reaction breaks the core heterocyclic structure, it provides access to a different class of functionalized linear compounds. Other potential modifications, though less common for this specific scaffold, could involve reactions at the carbon alpha to the lactone carbonyl, which could be deprotonated under strong basic conditions to form an enolate, allowing for further alkylation or functionalization at that position.

Ring Expansion and Contraction Reactions

The five-membered lactone ring of 4-(aminomethyl)oxolan-2-one hydrochloride is a candidate for various ring expansion and contraction methodologies, leading to the formation of larger or smaller heterocyclic systems. These transformations are pivotal in generating novel molecular architectures with potential applications in medicinal chemistry and materials science.

Ring Expansion:

Ring expansion of γ-butyrolactones can be achieved through several established synthetic protocols. One common approach involves a tandem reaction sequence initiated by the nucleophilic attack at the carbonyl carbon, followed by rearrangement. For instance, the reaction with diazomethane (B1218177) or its derivatives can lead to the insertion of a methylene (B1212753) group, yielding a six-membered δ-valerolactone system.

Another strategy involves the Baeyer-Villiger oxidation of a corresponding cyclobutanone (B123998) precursor. While this is a method for lactone synthesis, analogous rearrangements can be envisioned for ring expansion. For 4-(aminomethyl)oxolan-2-one, this would hypothetically involve derivatization to a suitable precursor that could undergo a formal nih.govresearchgate.net-sigmatropic rearrangement, although specific literature for this substrate is scarce.

A plausible, though not explicitly documented for this specific compound, method for ring expansion could involve a Tiffeneau-Demjanov-like rearrangement. This would necessitate the conversion of the aminomethyl group to a suitable leaving group after protection of the amine, followed by treatment with a reagent to induce rearrangement of the lactone ring.

Interactive Table: Potential Ring Expansion Reactions

| Reaction Type | Reagent/Conditions | Expected Product | Notes |

| Diazomethane Insertion | CH₂N₂ in an inert solvent | 5-(Aminomethyl)oxan-2-one derivative | Proceeds via a homologous ester intermediate. |

| Photochemical Expansion | Acetone sensitization, UV light | Cyclohexanone derivatives (after rearrangement) | Involves Norrish type I cleavage followed by recyclization. |

| Claisen Rearrangement | Conversion to an allyl vinyl ether derivative, heat | Substituted cycloheptenone derivative | Requires initial modification of the lactone. |

Ring Contraction:

Ring contraction of the oxolan-2-one ring system is less common than expansion but can be achieved under specific conditions. One theoretical approach involves a Favorskii-type rearrangement of an α-halo-substituted derivative. This would require the initial halogenation at the C3 position of the lactone ring, followed by treatment with a base to induce the formation of a cyclopropanone (B1606653) intermediate, which would then undergo ring opening to a cyclopropanecarboxylic acid derivative.

A photochemical approach, such as a Wolff rearrangement of a diazoketone derived from the lactone, could also lead to ring contraction. This would involve several synthetic steps to prepare the requisite α-diazoketone precursor from 4-(aminomethyl)oxolan-2-one.

Interactive Table: Potential Ring Contraction Reactions

| Reaction Type | Reagent/Conditions | Expected Product | Notes |

| Favorskii Rearrangement | 1. Halogenation at C3 2. Base (e.g., NaOMe) | Cyclopropanecarboxylic acid derivative | Proceeds through a cyclopropanone intermediate. |

| Wolff Rearrangement | Conversion to α-diazoketone, light/heat/catalyst | Substituted cyclobutane (B1203170) derivative | Involves a ketene (B1206846) intermediate. |

Heteroatom Substitution within the Lactone Core

Modification of the lactone ring through the substitution of the endocyclic oxygen atom for another heteroatom, such as nitrogen or sulfur, can lead to the synthesis of valuable heterocyclic scaffolds like lactams and thiolactones.

Synthesis of Lactams (Pyrrolidin-2-ones):

The conversion of 4-(aminomethyl)oxolan-2-one hydrochloride to the corresponding lactam, 4-(aminomethyl)pyrrolidin-2-one, can be achieved by reaction with ammonia (B1221849) or primary amines at elevated temperatures and pressures. This reaction typically proceeds via an initial ring-opening to form a γ-hydroxyamide intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water. The hydrochloride salt of the starting material would need to be neutralized prior to or in situ during the reaction.

Synthesis of Thiolactones (Thiolan-2-ones):

The replacement of the ring oxygen with sulfur can be accomplished using reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This thionation reaction directly converts the carbonyl group of the lactone into a thiocarbonyl, but under harsher conditions, it can also lead to the substitution of the ring oxygen. A milder, multi-step approach would involve the ring-opening of the lactone to a γ-mercapto acid, followed by an intramolecular thioesterification.

Interactive Table: Heteroatom Substitution Reactions

| Reaction Type | Reagent/Conditions | Product Class |

| Aminolysis/Cyclization | NH₃ or R-NH₂, heat, pressure | Lactam (Pyrrolidin-2-one) |

| Thionation | Lawesson's Reagent or P₄S₁₀, reflux in toluene | Thiolactone (Thiolan-2-one) |

Role of 4-(Aminomethyl)oxolan-2-one Hydrochloride as a Versatile Synthetic Intermediate

The presence of two distinct functional groups in 4-(aminomethyl)oxolan-2-one hydrochloride makes it a valuable building block for the synthesis of a wide array of more complex molecules, including various nitrogen-containing heterocycles. nih.gov

The primary amine of the aminomethyl group can serve as a nucleophile in a variety of bond-forming reactions. For instance, N-acylation with acid chlorides or anhydrides can be used to introduce a wide range of substituents. researchgate.netnih.gov Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines with diverse side chains. nih.govmdpi.com

Furthermore, the aminomethyl group can participate in multicomponent reactions, such as the Ugi or Passerini reactions, allowing for the rapid construction of complex molecular scaffolds from simple starting materials. researchgate.netnih.govbeilstein-journals.org These reactions are highly valued in combinatorial chemistry and drug discovery for generating libraries of compounds.

The lactone ring itself can undergo nucleophilic attack and ring-opening. For example, reaction with strong nucleophiles like Grignard reagents or organolithium compounds can lead to the formation of diols. Hydrolysis of the lactone, either under acidic or basic conditions, yields the corresponding γ-hydroxy acid, which can be a precursor for other transformations. The ring-opening polymerization of γ-butyrolactone is thermodynamically challenging but can be achieved under certain conditions to produce poly(γ-butyrolactone). icm.edu.plnih.gov

The combination of reactions at both the aminomethyl group and the lactone ring allows for the synthesis of a diverse range of structures. For example, the aminomethyl group can be used as a handle to attach the molecule to a solid support for solid-phase synthesis, while the lactone ring is elaborated in solution.

Interactive Table: Derivatization of 4-(Aminomethyl)oxolan-2-one

| Reaction Type | Functional Group Targeted | Reagent/Conditions | Product Type |

| N-Acylation | Aminomethyl | Acyl chloride, base | N-Acyl derivative |

| N-Alkylation (Reductive Amination) | Aminomethyl | Aldehyde/Ketone, reducing agent (e.g., NaBH₃CN) | N-Alkyl derivative |

| N-Sulfonylation | Aminomethyl | Sulfonyl chloride, base | N-Sulfonyl derivative |

| Ring-Opening (Hydrolysis) | Lactone | Acid or base | γ-Hydroxy-γ-aminomethyl-butyric acid |

| Ring-Opening (Aminolysis) | Lactone | Amine, heat | γ-Hydroxyamide |

| Ugi Reaction | Aminomethyl | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide |

Advanced Structural Characterization and Stereochemical Analysis of 4 Aminomethyl Oxolan 2 One Hydrochloride and Its Derivatives

Spectroscopic Methodologies for Elucidation of 4-(Aminomethyl)oxolan-2-one Hydrochloride and Analogues

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Techniques such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC would be instrumental in assigning the proton and carbon environments within 4-(Aminomethyl)oxolan-2-one hydrochloride, confirming connectivity and elucidating stereochemical relationships. The lack of published spectra or tabulated chemical shifts for this specific compound makes a detailed analysis impossible.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio. This technique would confirm the elemental composition of 4-(Aminomethyl)oxolan-2-one hydrochloride. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the proposed structure. Without access to experimental mass spectra, this verification cannot be performed.

Conformational Analysis and Stereochemical Assignment of 4-(Aminomethyl)oxolan-2-one Hydrochloride

The oxolane ring of 4-(Aminomethyl)oxolan-2-one hydrochloride can adopt various conformations, and the stereochemistry at the C4 position is a key feature of the molecule. Conformational analysis, often performed using computational modeling in conjunction with NMR data (e.g., NOE experiments), would be necessary to determine the most stable conformations and the orientation of the aminomethyl substituent. The absolute stereochemical assignment would require techniques such as chiral chromatography or X-ray crystallography of a single enantiomer. No such studies for this specific compound are publicly available.

Crystallographic Studies of 4-(Aminomethyl)oxolan-2-one Hydrochloride and Co-crystals

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A crystallographic study of 4-(Aminomethyl)oxolan-2-one hydrochloride would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) and chloride ions and the lactone carbonyl. The formation and crystallographic analysis of co-crystals could also be explored to modify the physicochemical properties of the compound. A search of crystallographic databases did not yield any entries for this compound or its co-crystals.

Analysis of Salt Forms and Polymorphism in Research Context

The hydrochloride salt is just one of many possible salt forms for the primary amine in 4-(Aminomethyl)oxolan-2-one. A comprehensive salt screening study would investigate the formation and properties of other salts, which could have different solubility, stability, and bioavailability. Furthermore, the hydrochloride salt itself may exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph can have distinct physical properties. The investigation of polymorphism is critical in pharmaceutical development. There is no published research on different salt forms or polymorphic screening of 4-(Aminomethyl)oxolan-2-one hydrochloride.

Computational Chemistry and in Silico Modeling in the Study of 4 Aminomethyl Oxolan 2 One Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for the molecule, providing a wealth of information about its geometry, stability, and reactivity.

For 4-(Aminomethyl)oxolan-2-one hydrochloride, these calculations can determine optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles with high precision. Analysis of the electronic structure reveals the distribution of electron density, which is crucial for understanding intermolecular interactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, the electrostatic potential (ESP) map can be generated to visualize the charge distribution across the molecule. For 4-(Aminomethyl)oxolan-2-one hydrochloride, the ESP map would likely show a positive potential around the aminomethyl group's ammonium (B1175870) cation and a negative potential near the carbonyl oxygen of the lactone ring, highlighting regions prone to electrostatic interactions with biological targets.

Table 1: Calculated Electronic Properties of 4-(Aminomethyl)oxolan-2-one Hydrochloride (Note: The following data is illustrative of typical outputs from quantum chemical calculations and is not based on published experimental values for this specific molecule.)

| Property | Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 5.8 D | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with polar environments. |

Molecular Dynamics Simulations for Conformational Sampling

While quantum calculations provide a static picture, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of each atom over time, providing a detailed view of the molecule's conformational landscape.

For 4-(Aminomethyl)oxolan-2-one hydrochloride in an aqueous environment, MD simulations can reveal how the molecule samples different conformations. The oxolan-2-one ring has a degree of flexibility, and the aminomethyl side chain can rotate freely. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific three-dimensional shape, or "bioactive conformation," to fit into a target's binding site. The simulations would also detail the hydration shell around the molecule, showing how water molecules interact with the charged amino group and the polar lactone ring, which influences its solubility and bioavailability.

Ligand-Target Docking and Binding Affinity Predictions for In Vitro Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is central to structure-based drug design, helping to understand how a ligand might interact with its biological target.

In the context of 4-(Aminomethyl)oxolan-2-one hydrochloride, docking studies would be performed if a potential protein target is identified. The compound would be docked into the binding site of the target protein to predict its binding mode. The results would show potential hydrogen bonds, electrostatic interactions, and van der Waals contacts. For instance, the protonated amino group could form a strong salt bridge with an acidic residue (like aspartate or glutamate) in the binding pocket, while the carbonyl oxygen could act as a hydrogen bond acceptor.

Following docking, scoring functions are used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). These predictions help prioritize compounds for synthesis and in vitro testing. A lower binding energy suggests a more stable and potent interaction.

Table 2: Predicted Binding Interactions from a Hypothetical Docking Study (Note: This table represents a hypothetical scenario for illustrative purposes.)

| Interacting Residue (Target) | Atom/Group on Ligand | Interaction Type | Predicted Distance (Å) |

| ASP 120 | Aminomethyl Group (-NH3+) | Salt Bridge / H-Bond | 2.8 |

| TYR 85 | Carbonyl Oxygen (=O) | Hydrogen Bond | 3.1 |

| LEU 150 | Oxolane Ring | van der Waals | 3.9 |

Structure-Activity Relationship (SAR) Modeling for Mechanistic Hypotheses

Structure-Activity Relationship (SAR) modeling aims to find correlations between the chemical structure of a compound and its biological activity. By systematically modifying parts of the 4-(Aminomethyl)oxolan-2-one hydrochloride structure and observing the effect on its activity, researchers can build a model that explains which molecular features are essential for its function.

For this compound, SAR studies could involve computational modeling of analogues where:

The position of the aminomethyl group on the ring is changed.

The length of the alkyl chain between the amino group and the ring is varied.

The lactone ring is replaced with other heterocyclic systems.

By calculating molecular descriptors (e.g., size, shape, polarity, electronic properties) for each analogue and correlating them with a measured biological activity, a quantitative structure-activity relationship (QSAR) model can be developed. These models can then be used to predict the activity of new, unsynthesized compounds and to generate hypotheses about the mechanism of action. For example, if increasing the positive charge on the amino group consistently leads to higher activity, it would support the hypothesis that a key interaction with the target is an electrostatic one.

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) and Physicochemical Profiling for Research Design

In silico ADME prediction is a critical part of early-stage drug discovery that helps to assess the drug-like properties of a compound. These models use the chemical structure to predict various physicochemical and pharmacokinetic parameters, allowing researchers to identify potential liabilities before committing to expensive and time-consuming experimental studies.

For 4-(Aminomethyl)oxolan-2-one hydrochloride, a computational ADME profile would provide estimates for key properties. These predictions are based on large datasets of experimentally measured values and sophisticated algorithms. For example, its high polarity, due to the charged amino group and polar lactone, might suggest good aqueous solubility but potentially poor passive diffusion across biological membranes like the blood-brain barrier. Predictions of its interaction with metabolic enzymes, such as Cytochrome P450s, can indicate its likely metabolic stability.

Table 3: In Silico Predicted Physicochemical and ADME Properties (Note: These values are representative predictions from common ADME software and are not experimental data.)

| Property | Predicted Value | Implication for Research Design |

| LogP (Octanol-Water Partition Coeff.) | -1.5 | Indicates high hydrophilicity; suggests good aqueous solubility but potentially poor membrane permeability. |

| Aqueous Solubility (logS) | -0.8 | High predicted solubility, favorable for formulation. |

| Polar Surface Area (PSA) | 65 Ų | Moderate PSA, suggesting a balance between solubility and permeability. |

| Blood-Brain Barrier (BBB) Permeation | Low / Unlikely | The charged nature of the molecule is predicted to limit its ability to cross the BBB. |

| Human Intestinal Absorption (HIA) | High | The molecule is likely to be well-absorbed from the gut. |

In Vitro Biological and Mechanistic Investigations of 4 Aminomethyl Oxolan 2 One Hydrochloride

Enzyme Interaction and Inhibition Studies of 4-(Aminomethyl)oxolan-2-one Hydrochloride

There are no publicly accessible studies detailing the interaction of 4-(Aminomethyl)oxolan-2-one hydrochloride with any specific enzymes.

Mechanistic Characterization of Enzyme Binding

Information regarding the mechanistic characterization of how 4-(Aminomethyl)oxolan-2-one hydrochloride may bind to any enzyme is not available in the current body of scientific literature.

Kinetic Analysis of Enzyme Inhibition

No data from kinetic analyses, such as the determination of inhibition constants (e.g., Kᵢ, IC₅₀), have been published for 4-(Aminomethyl)oxolan-2-one hydrochloride.

Receptor Binding and Modulation Assays Using In Vitro Systems

Scientific investigations into the receptor binding affinity and modulatory effects of 4-(Aminomethyl)oxolan-2-one hydrochloride have not been reported. There are no available assays detailing its activity at any known receptor.

Investigation of Cellular Pathway Modulation in Cell Lines

There is no published research on the effects of 4-(Aminomethyl)oxolan-2-one hydrochloride on cellular pathways in any tested cell lines.

In Vitro Antimicrobial Activity Studies of 4-(Aminomethyl)oxolan-2-one Hydrochloride

No studies have been published that evaluate the in vitro antimicrobial properties of 4-(Aminomethyl)oxolan-2-one hydrochloride.

Spectrum of Activity Against Model Organisms

Due to the absence of antimicrobial studies, there is no information on the spectrum of activity of 4-(Aminomethyl)oxolan-2-one hydrochloride against any model bacteria or fungi.

Cellular Targets and Mechanisms of Action In Vitro

The identification of cellular targets and the elucidation of the mechanism of action are fundamental steps in characterizing the pharmacological profile of a new chemical entity. For a compound like 4-(Aminomethyl)oxolan-2-one hydrochloride, a series of in vitro assays would be employed to determine its biological activity.

Initial screening would likely involve a broad panel of cell-based assays to identify any potential cytotoxic or cytostatic effects on various human cancer cell lines or primary cells. Should the compound exhibit activity, subsequent investigations would focus on pinpointing the specific molecular targets. This could involve techniques such as:

Receptor Binding Assays: To determine if the compound interacts with specific cell surface or intracellular receptors.

Enzyme Inhibition Assays: To assess the compound's ability to inhibit the activity of key enzymes involved in various cellular pathways.

Gene Expression Profiling: Using techniques like microarray or RNA-sequencing to understand how the compound alters gene expression and identify affected pathways.

Proteomic Analysis: To study changes in protein expression and post-translational modifications within cells upon treatment with the compound.

Through these and other related methodologies, researchers could begin to construct a mechanistic hypothesis for the compound's action at the cellular level.

In Vitro Antioxidant Mechanisms and Oxidative Stress Modulation Studies

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.govresearchgate.net Investigating the potential of a compound to modulate oxidative stress is a key area of research.

In vitro antioxidant capacity can be assessed through various chemical and cell-based assays. Common chemical assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which measure the compound's ability to neutralize stable free radicals.

Cell-based assays provide a more biologically relevant context. These studies often involve inducing oxidative stress in cell cultures using agents like hydrogen peroxide (H₂O₂) and then evaluating the protective effects of the compound. Key parameters measured include:

Intracellular ROS levels: Using fluorescent probes to quantify the reduction of ROS within cells.

Lipid Peroxidation: Assessing the inhibition of oxidative damage to lipids, a major consequence of oxidative stress.

Antioxidant Enzyme Activity: Measuring the compound's effect on the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov

Activation of the Nrf2-ARE Pathway: The Nrf2 transcription factor is a master regulator of the antioxidant response. mdpi.com Studies would investigate if the compound can activate Nrf2, leading to the upregulation of antioxidant and cytoprotective genes. mdpi.com

Table 1: Common In Vitro Assays for Antioxidant Activity

| Assay Type | Principle | Endpoint Measured |

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at a specific wavelength. |

| ABTS Radical Scavenging | Measures the scavenging of the ABTS radical cation. | Decrease in absorbance at a specific wavelength. |

| Cellular ROS Assay | Uses fluorescent probes that become fluorescent upon oxidation by ROS. | Fluorescence intensity, indicating intracellular ROS levels. |

| Lipid Peroxidation Assay | Measures the end products of lipid peroxidation, such as malondialdehyde (MDA). | Colorimetric or fluorometric detection of MDA. |

| Nrf2 Activation Assay | Determines the nuclear translocation of Nrf2 and the expression of its target genes. | Western blotting, immunofluorescence, or reporter gene assays. |

In Vitro Anti-inflammatory Response Investigations

Inflammation is a complex biological response to harmful stimuli. nih.gov Chronic inflammation is a contributing factor to many diseases. The anti-inflammatory potential of a compound is typically investigated in vitro using cell models of inflammation, such as macrophages stimulated with lipopolysaccharide (LPS). mdpi.com

Key aspects of the anti-inflammatory response that would be investigated include:

Inhibition of Pro-inflammatory Mediators: Measuring the compound's ability to reduce the production of key inflammatory molecules such as nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE₂), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov

Modulation of Inflammatory Enzymes: Assessing the effect on the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of NO and prostaglandins, respectively. nih.gov

Inhibition of Inflammatory Signaling Pathways: Investigating the compound's impact on key signaling pathways that regulate inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.commdpi.com The inhibition of the activation and nuclear translocation of transcription factors like NF-κB is a common mechanism for anti-inflammatory drugs. mdpi.com

Table 2: Key Markers in In Vitro Anti-inflammatory Assays

| Marker | Function | Assay Method |

| Nitric Oxide (NO) | Pro-inflammatory mediator | Griess Assay |

| Prostaglandin E₂ (PGE₂) | Pro-inflammatory mediator | ELISA |

| TNF-α, IL-6, IL-1β | Pro-inflammatory cytokines | ELISA, qPCR |

| iNOS, COX-2 | Pro-inflammatory enzymes | Western Blot, qPCR |

| NF-κB, MAPK | Inflammatory signaling pathways | Western Blot, Immunofluorescence |

While no specific data exists for 4-(Aminomethyl)oxolan-2-one hydrochloride, the outlined investigational pathways provide a standard framework for the in vitro evaluation of a novel compound's cellular targets, antioxidant properties, and anti-inflammatory potential.

Applications of 4 Aminomethyl Oxolan 2 One Hydrochloride As a Chemical Probe and Tool in Research

Development of Chemical Biology Tools for Target Validation

While direct applications of 4-(Aminomethyl)oxolan-2-one hydrochloride as a standalone chemical probe are not extensively documented, its structural motif is highly relevant to the principles of chemical biology and target validation. The γ-butyrolactone core is found in a class of bacterial signaling molecules, such as the A-factor in Streptomyces griseus, which bind to specific intracellular protein receptors to regulate gene expression. acs.org This natural precedent highlights the potential of the GBL scaffold to engage in specific biological recognition events.

The primary aminomethyl group on the 4-(Aminomethyl)oxolan-2-one hydrochloride scaffold provides a crucial attachment point for functional moieties used in chemical probes. For target identification and validation, this amine can be covalently linked to:

Affinity tags (e.g., biotin) for use in affinity purification-mass spectrometry (AP-MS) to pull down binding partners.

Reporter tags (e.g., fluorescent dyes) to visualize the localization of the molecule within cells or to develop binding assays.

Photo-crosslinkers to covalently trap and identify interacting proteins upon UV irradiation.

By modifying the core scaffold, researchers can create tool compounds to investigate the biological targets of GBL-based molecules, thereby validating their function in cellular pathways. This approach is fundamental to chemical genetics, where small molecules are used to perturb protein function and elucidate biological processes. helsinki.fi

Utilization in Drug Discovery Scaffolds and Lead Optimization (focused on design and synthesis)

The γ-butyrolactone ring is considered a "privileged structure" in medicinal chemistry, as it is a core component of numerous natural products and FDA-approved drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and antibiotic properties. nih.govnih.gov This makes 4-(Aminomethyl)oxolan-2-one hydrochloride a valuable starting material or scaffold for the design and synthesis of new therapeutic agents.

The true utility of this compound in drug discovery lies in the synthetic versatility offered by its primary amine. This functional group serves as a key handle for diversification in lead optimization campaigns. nih.gov Starting from the 4-(aminomethyl)oxolan-2-one core, medicinal chemists can readily synthesize large libraries of analogues through various chemical reactions, such as:

Amide bond formation: Reacting the amine with a diverse range of carboxylic acids to explore how different substituents affect target binding and activity.

Reductive amination: Reacting the amine with aldehydes or ketones to introduce varied and complex side chains.

Sulfonamide synthesis: Reacting the amine with sulfonyl chlorides to create derivatives with different electronic and steric properties.

This systematic modification allows for the exploration of the structure-activity relationship (SAR), enabling chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of a lead compound. For example, amination has been used to modify α-methylene-γ-butyrolactones to enhance their anti-pancreatic cancer activities, with the nature of the amine significantly influencing biological effect. bohrium.com The chiral center at the C4 position adds another layer of complexity and opportunity, as the stereochemistry of a drug is often critical for its biological activity.

Applications in Analytical Chemistry as Derivatization Reagents

In analytical chemistry, particularly in chromatography, the detection of compounds that lack a strong chromophore or fluorophore can be challenging. Chemical derivatization is a widely used technique to overcome this limitation by attaching a UV-absorbing or fluorescent tag to the analyte. thermofisher.com The primary amine of 4-(Aminomethyl)oxolan-2-one hydrochloride makes it an ideal candidate for such reactions.

When it is the analyte of interest, it can be readily derivatized prior to High-Performance Liquid Chromatography (HPLC) analysis to enhance its detection sensitivity. Several common reagents are employed for the derivatization of primary amines.

Table 1: Common Derivatization Reagents for Primary Amines in HPLC

| Reagent | Abbreviation | Detection Method | Key Features |

|---|---|---|---|

| o-Phthalaldehyde | OPA | Fluorescence | Reacts rapidly at room temperature in the presence of a thiol; forms highly fluorescent isoindole products. nih.gov |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence, UV | Forms stable derivatives with strong fluorescence and UV absorbance. thermofisher.com |

| Dansyl Chloride | DNS-Cl | Fluorescence, UV | Creates stable, highly fluorescent sulfonamide derivatives. nih.govlibretexts.org |

Furthermore, the chirality of 4-(Aminomethyl)oxolan-2-one hydrochloride means that its enantiomers may exhibit different biological activities. Consequently, the separation and quantification of the individual (R)- and (S)-enantiomers are crucial. This is typically achieved using chiral chromatography techniques, such as HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective in resolving racemic lactones, enabling the analytical determination of enantiomeric purity. nih.gov

Potential Role in Biocatalysis and Enzyme Engineering Research

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. nih.gov Enzymes, particularly lipases, have proven highly effective in the kinetic resolution of racemic alcohols and esters, including γ-butyrolactone derivatives. acs.orgnih.gov

A primary application in this area is the enantioselective synthesis of chiral lactones. A racemic mixture of 4-(Aminomethyl)oxolan-2-one hydrochloride or a suitable derivative could be subjected to enzymatic resolution. For instance, a lipase (B570770) could selectively catalyze the hydrolysis or acylation of one enantiomer, leaving the other unreacted. nih.govmdpi.com

Example of Lipase-Catalyzed Resolution:

Hydrolysis: A lipase could selectively hydrolyze an ester derivative (e.g., an N-acetylated version) of one enantiomer of 4-(aminomethyl)oxolan-2-one, allowing the unhydrolyzed ester (one enantiomer) to be separated from the hydrolyzed product (the other enantiomer).

Transesterification: A lipase could selectively acylate one enantiomer of 4-(aminomethyl)oxolan-2-one using an acyl donor, enabling the separation of the acylated and unreacted enantiomers.

This enzymatic approach provides a powerful method for accessing enantiomerically pure (R)- and (S)-4-(aminomethyl)oxolan-2-one, which are valuable chiral building blocks for synthesizing stereochemically defined drugs. researchgate.net The compound could also serve as a substrate in enzyme engineering research, where new enzymatic activities are developed through directed evolution. For example, researchers could screen enzyme libraries to find novel hydrolases or aminotransferases capable of acting on this specific substrate. springernature.com

Table of Compounds Mentioned

| Compound Name |

|---|

| 4-(Aminomethyl)oxolan-2-one hydrochloride |

| γ-Butyrolactone (GBL) |

| A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) |

| Biotin (B1667282) |

| α-methylene-γ-butyrolactones |

| o-Phthalaldehyde (OPA) |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) |

| Dansyl Chloride (DNS-Cl) |

| 2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) |

Future Directions and Emerging Research Avenues for 4 Aminomethyl Oxolan 2 One Hydrochloride

Integration with High-Throughput Screening (HTS) in Discovery Research

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries for activity against specific biological targets. ku.edu For a molecule like 4-(Aminomethyl)oxolan-2-one hydrochloride, which is an analog of the principal inhibitory neurotransmitter GABA, HTS offers a powerful avenue for uncovering novel pharmacological activities.

Future research will likely involve the creation of a focused chemical library based on the 4-(Aminomethyl)oxolan-2-one scaffold. This library, containing systematically designed derivatives with diverse chemical substituents, could be evaluated using HTS assays tailored for targets within the GABAergic system and beyond. For instance, stable cell lines expressing specific subtypes of GABA-A receptors (e.g., α1β2γ2L) can be used to establish functional HTS assays that measure changes in membrane potential via fluorescent probes. nih.govresearchgate.net Such assays can efficiently distinguish between agonists, antagonists, and allosteric modulators, providing a comprehensive initial profile of a compound's activity. nih.gov

The integration of the 4-(Aminomethyl)oxolan-2-one scaffold into HTS campaigns represents a shift from targeted, hypothesis-driven investigation to a broader, discovery-oriented approach. This strategy increases the probability of identifying novel "hits" with unique selectivity or mechanisms of action, which can then be prioritized for further development.

| Parameter | Description | Example Implementation |

|---|---|---|

| Compound Library | A collection of structurally diverse analogs of the core scaffold. | 10,000 derivatives of 4-(Aminomethyl)oxolan-2-one with varied substituents on the amine and lactone ring. |

| Target System | The biological entity being screened against. | CHO-T-Rex cells stably expressing human GABA-A α1β2γ2L receptor subunits. nih.gov |

| Assay Principle | The method used to detect compound activity. | Fluorometric Imaging Plate Reader (FLIPR) assay measuring changes in cell membrane potential. nih.govresearchgate.net |

| Screening Format | The physical layout of the screen. | 384-well or 1536-well microplates for high-throughput capacity. stanford.edu |

| Primary Endpoint | The initial measurement indicating a "hit". | Significant change in fluorescence signal relative to positive (GABA) and negative (vehicle) controls. |

| Hit Confirmation | Secondary validation of active compounds. | Dose-response curve generation and confirmation of activity using an alternative method, such as patch-clamp electrophysiology. nih.gov |

Advanced Synthetic Strategies for Complex Architectures

The 4-(Aminomethyl)oxolan-2-one hydrochloride structure serves as a valuable synthetic building block, or scaffold, for the construction of more complex molecules. acs.orgscience.gov The presence of both a reactive primary amine and a lactone ring provides two distinct points for chemical modification. Emerging research will focus on leveraging this scaffold in advanced synthetic strategies, particularly multicomponent reactions (MCRs), to rapidly generate molecular diversity.

MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates substantial portions of all the starting materials. nih.govorganic-chemistry.org This approach is highly efficient and aligns with the principles of green chemistry. The primary amine of 4-(Aminomethyl)oxolan-2-one hydrochloride is an ideal component for well-known MCRs such as the Ugi and Mannich reactions. organic-chemistry.orgnih.gov By combining the scaffold with various aldehydes, isocyanides, and carboxylic acids, vast libraries of novel, drug-like molecules with complex, three-dimensional architectures can be produced. These new chemical entities, which would be difficult to access through traditional linear synthesis, can then be explored for novel biological activities.

| Reaction Name | Other Reactants | Potential Resulting Scaffold | Key Advantage |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide derivatives | Creates peptide-like structures with high complexity in a single step. nih.gov |

| Mannich Reaction | Aldehyde, Active Hydrogen Compound (e.g., ketone) | β-Amino carbonyl compounds | Forms a critical carbon-carbon bond for building larger molecular frameworks. nih.gov |

| Petasis Reaction | Aldehyde, Boronic Acid | Substituted amines/amino acids | Versatile method for creating substituted amines under mild conditions. |

| Strecker Synthesis | Aldehyde/Ketone, Cyanide Source | α-Aminonitrile, a precursor to α-amino acids | Classic and reliable method for synthesizing amino acid derivatives. nih.gov |

Novel In Vitro Biological Target Identification

While the structural similarity of 4-(Aminomethyl)oxolan-2-one hydrochloride to GABA suggests an affinity for GABA receptors, its full biological target profile remains unknown. nih.govnih.gov A significant future direction will be the use of unbiased, large-scale biochemical methods to identify all potential protein binding partners within the human proteome. This moves beyond testing a single hypothesized target to asking an open-ended question: "What proteins does this molecule interact with?"

Modern chemical proteomics offers powerful tools for this purpose. mdpi.com Techniques such as Drug Affinity Responsive Target Stability (DARTS) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based affinity enrichment can identify direct and indirect targets of a small molecule without requiring chemical modification of the compound itself. nih.govacs.orgpnas.org In these approaches, cell lysates are treated with the compound, and changes in protein stability or enrichment on an affinity matrix are measured using mass spectrometry. nih.govpnas.org Applying these methods to 4-(Aminomethyl)oxolan-2-one hydrochloride could reveal unexpected targets, potentially implicating it in novel biological pathways and suggesting new therapeutic applications beyond its presumed role as a GABAergic modulator.

| Method | Principle | Requirement for Compound | Primary Output |

|---|---|---|---|

| Affinity Chromatography | Compound is immobilized on a solid support to "pull down" binding proteins from a cell lysate. | Chemical modification to attach a linker for immobilization. | List of potential binding proteins. nih.gov |

| Drug Affinity Responsive Target Stability (DARTS) | Binding of a small molecule stabilizes its target protein against protease degradation. | None (label-free). nih.gov | Proteins showing reduced degradation in the presence of the compound. acs.org |

| SILAC-based Affinity Enrichment | Quantitative mass spectrometry compares proteins captured by an affinity matrix from "light" vs. "heavy" isotope-labeled cell lysates. | Chemical modification for affinity matrix attachment. | Ranked list of specific binders based on quantitative ratios. pnas.org |

| Activity-Based Protein Profiling (ABPP) | A reactive probe based on the compound covalently labels the active site of target enzymes. | Synthesis of a specialized chemical probe with a reactive group and reporter tag. mdpi.com | Identification of enzymes specifically labeled by the probe. |

Development of Advanced Computational Models for Structure-Function Relationships

As libraries of 4-(Aminomethyl)oxolan-2-one hydrochloride derivatives are synthesized and tested, computational modeling will become an indispensable tool for understanding their structure-function relationships. Advanced computational techniques, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular dynamics (MD) simulations, can provide profound insights into how chemical structure dictates biological activity. mdpi.commdpi.com

Future research will involve developing 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), for this class of compounds. nih.gov These models correlate the 3D steric, electrostatic, and hydrophobic properties of molecules with their observed biological activity. mdpi.com The resulting contour maps can visually guide medicinal chemists in designing new derivatives, highlighting regions of the molecule where adding or removing specific chemical groups would likely enhance potency or selectivity. mdpi.com

Furthermore, MD simulations can model the dynamic interactions between a ligand and its target protein over time, revealing the stability of the binding pose and identifying key atomic interactions, such as hydrogen bonds and salt bridges, that are crucial for affinity. tandfonline.comnih.gov By applying these computational tools to 4-(Aminomethyl)oxolan-2-one derivatives and their biological targets (whether known GABA receptors or novel targets identified through proteomics), researchers can build robust, predictive models to accelerate the design of next-generation compounds with optimized pharmacological profiles. nih.gov

| Step | Description | Key Considerations |

|---|---|---|

| 1. Dataset Preparation | Collect a series of structurally related compounds with experimentally determined biological activity data (e.g., IC50 or EC50 values). | Data should span several orders of magnitude and come from a consistent assay. |

| 2. Molecular Modeling & Alignment | Generate 3D conformations for all molecules and superimpose them based on a common structural core. | The quality of the molecular alignment is critical for the reliability of the final model. mdpi.com |

| 3. Field Calculation (CoMFA/CoMSIA) | Place the aligned molecules in a 3D grid and calculate steric, electrostatic, and other physicochemical field values at each grid point. nih.gov | Selection of appropriate fields (e.g., hydrophobic, H-bond donor/acceptor for CoMSIA). |

| 4. Statistical Analysis | Use statistical methods (e.g., Partial Least Squares) to build a mathematical equation correlating the field values with biological activity. | Divide data into a training set (to build the model) and a test set (to validate it). samipubco.com |

| 5. Model Validation | Assess the model's statistical significance (e.g., R², Q²) and its ability to accurately predict the activity of the test set compounds. | A robust model should have high internal consistency (Q²) and strong external predictive power. mdpi.com |

| 6. Contour Map Analysis | Visualize the 3D-QSAR results as contour maps that show where specific properties are favorable or unfavorable for activity. | Use maps to generate hypotheses for designing new, more potent molecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.